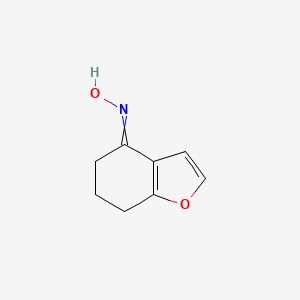
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11FO3. It is a colorless to light orange or yellow clear liquid that is sensitive to light and air . This compound is used in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the synthesis of compounds that act on specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate: This compound has a fluorine atom at the para position of the benzene ring, which can affect its reactivity and properties.
Ethyl 2-(3-fluorobenzoyl)-3-oxobutanoate: The fluorine atom is at the meta position, leading to different chemical behavior and applications.
Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate: The presence of a chlorine atom instead of fluorine can result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13FO4 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-6-4-5-7-10(9)14/h4-7,11H,3H2,1-2H3 |
Clave InChI |
VVIOQRLTYLWVBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


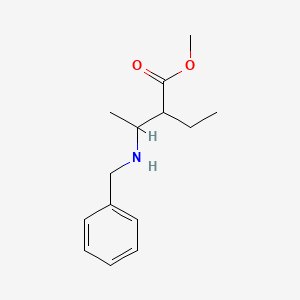
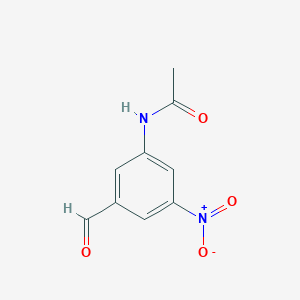
![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
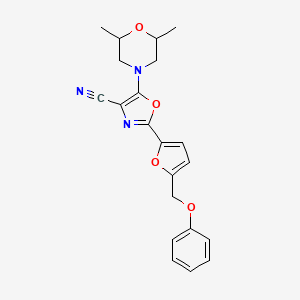

![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
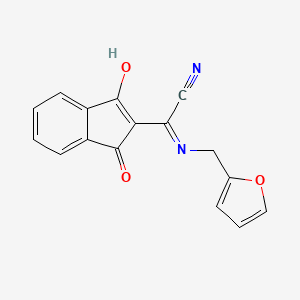
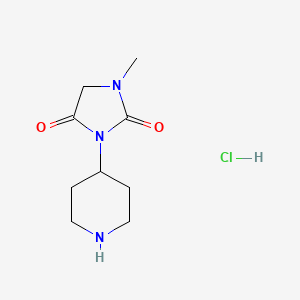


![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)
